(2,4,5-Trifluorophenyl)hydrazine hydrochloride
Overview
Description
(2,4,5-Trifluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H5F3N2·HCl. It is a derivative of phenylhydrazine, where three hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 4, and 5 positions. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the hydrazine derivative. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trifluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2,4,5-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2,4,5-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 2-Hydrazinopyridine
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
(2,4,5-Trifluorophenyl)hydrazine hydrochloride is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to other phenylhydrazine derivatives. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDNZBABIMTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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